1-Isopropyl-3-azabicyclo[3.1.0]hexane
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Overview
Description
1-Isopropyl-3-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a nitrogen atom within its structure. This compound is part of the azabicyclohexane family, which is known for its presence in various biologically active molecules. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug design .
Preparation Methods
The synthesis of 1-Isopropyl-3-azabicyclo[3.1.0]hexane can be achieved through several methods:
Annulation of Cyclopropane to Pyrrole Ring: This method involves the annulation of a cyclopropane cycle to 3-pyrrolines, often maleimides.
Cyclopropanation of Internal Alkenes: A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities.
Photochemical Decomposition: A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes involves the photochemical decomposition of CHF2-substituted pyrazolines.
Chemical Reactions Analysis
1-Isopropyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include lithium aluminum hydride for reduction and copper catalysts for cyclopropanation. Major products formed from these reactions include various substituted derivatives of this compound .
Scientific Research Applications
1-Isopropyl-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: The compound is used as a scaffold in the design of drugs targeting various biological pathways.
Biological Research: The compound’s derivatives are studied for their potential antiviral, antitumor, and analgesic properties.
Industrial Applications: It is used as a chiral building block in organic synthesis, enabling the creation of complex molecules with specific spatial arrangements.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-azabicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets neurotransmitter reuptake pathways, acting as an inhibitor of serotonin, noradrenaline, and dopamine reuptake.
Pathways Involved: The compound’s interaction with neurotransmitter pathways leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission.
Comparison with Similar Compounds
1-Isopropyl-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds:
1-Azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but lacks the isopropyl group.
3-Azabicyclo[3.1.0]hexane: This compound is another member of the azabicyclohexane family and is used in drug design for its unique structural properties.
The uniqueness of this compound lies in its isopropyl group, which enhances its interaction with biological targets and increases its potential as a drug scaffold .
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1-propan-2-yl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H15N/c1-6(2)8-3-7(8)4-9-5-8/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
NFZXXFXYXOPLNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CC1CNC2 |
Origin of Product |
United States |
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